Tetraethyl pyrophosphite
Overview
Description
Tetraethyl pyrophosphite is an organophosphorus compound with the chemical formula C8H20O7P2. It is a colorless to amber liquid that is miscible with water and has a faint, fruity odor . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Tetraethyl pyrophosphite, also known as Tetraethyl pyrophosphate (TEPP), is an organophosphate compound . It is primarily used as an insecticide, targeting a variety of pests including aphids, mites, spiders, mealybugs, leafhoppers, lygus bugs, thrips, leafminers, and many others . The primary targets of TEPP are the nervous systems of these pests .
Mode of Action
TEPP works by inhibiting the activity of acetylcholinesterase, an enzyme that is crucial for nerve function in insects . By inhibiting this enzyme, TEPP disrupts the normal functioning of the nervous system, leading to the death of the pest .
Biochemical Pathways
The biochemical pathways affected by TEPP are those involved in nerve signal transmission. Acetylcholinesterase, the enzyme inhibited by TEPP, plays a key role in ending nerve impulses by breaking down the neurotransmitter acetylcholine . When this enzyme is inhibited, acetylcholine accumulates in the synapses, leading to continuous stimulation of the nerves and eventual exhaustion .
Pharmacokinetics
It is known that tepp is a colorless oil that solidifies near room temperature . It is miscible in water, which suggests that it can be readily absorbed and distributed in the body . The compound hydrolyzes rapidly, indicating that it is likely metabolized and excreted quickly .
Result of Action
The result of TEPP’s action is the disruption of normal nerve function in pests, leading to their death . In humans, TEPP is extremely poisonous, with toxic effects similar to those of parathion . It decomposes in water to nontoxic esters of phosphoric acids .
Action Environment
The action of TEPP can be influenced by environmental factors. For example, its effectiveness as an insecticide can be affected by the presence of other chemicals, the pH of the environment, and the temperature . Furthermore, because TEPP hydrolyzes rapidly, its stability and efficacy can be reduced in environments with high water content .
Biochemical Analysis
Biochemical Properties
Tetraethyl pyrophosphite can interact with various biomolecules. For instance, it has been shown to interact with hemoglobin, a key protein in red blood cells . This interaction is hydrophobic and involves aromatic moieties .
Cellular Effects
The effects of this compound on cells are significant. It is extremely poisonous to humans, with toxic effects similar to those of parathion . It decomposes in water to nontoxic esters of phosphoric acids .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. For example, it can interact with the heme prosthetic group in hemoglobin and induce heme degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to hydrolyze rapidly , which could influence its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. It has been found to be highly toxic for all warm-blooded animals, including humans . Death is mostly due to either respiratory failure and in some cases cardiac arrest .
Metabolic Pathways
Given its interactions with hemoglobin , it may influence pathways related to oxygen transport and utilization.
Transport and Distribution
Given its solubility in water , it may be able to diffuse freely across cell membranes.
Subcellular Localization
Given its interactions with hemoglobin , it may be found in areas of the cell where hemoglobin is present, such as the cytoplasm of red blood cells.
Preparation Methods
Tetraethyl pyrophosphite can be synthesized through several methods. One common synthetic route involves the reaction of triethyl phosphite with phosphorus oxychloride or phosphorus pentoxide . Another method includes the controlled hydrolysis of diethyl phosphorochloridate . Industrial production often follows these methods, ensuring high purity and yield through careful control of reaction conditions and purification processes.
Chemical Reactions Analysis
Tetraethyl pyrophosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraethyl pyrophosphate.
Hydrolysis: The compound hydrolyzes rapidly in the presence of water to form phosphoric acid derivatives.
Common reagents used in these reactions include water, oxygen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetraethyl pyrophosphite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of diethyl fluorophosphonites and other organophosphorus compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential use in drug development and as a biochemical tool.
Comparison with Similar Compounds
Tetraethyl pyrophosphite is unique compared to other organophosphorus compounds due to its specific chemical structure and reactivity. Similar compounds include:
Triethyl phosphite: Used as a reagent in organic synthesis.
Diethyl phosphorochloridate: A precursor in the synthesis of this compound.
Tetraethyl pyrophosphate: An oxidized form of this compound, used as an insecticide.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
diethoxyphosphanyl diethyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXABLXNTVBVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OP(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O5P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176034 | |
Record name | Tetraethyl pyrophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21646-99-1 | |
Record name | Diphosphorous acid, P,P,P′,P′-tetraethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21646-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyl pyrophosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethyl pyrophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl pyrophosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Strategy Settings
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Feasible Synthetic Routes
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